molecular formula C9H7NO3 B1593296 6-hydroxy-1H-indole-4-carboxylic acid CAS No. 885520-57-0

6-hydroxy-1H-indole-4-carboxylic acid

Cat. No.: B1593296
CAS No.: 885520-57-0
M. Wt: 177.16 g/mol
InChI Key: DVBOUYCBVGMBMR-UHFFFAOYSA-N
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Description

6-hydroxy-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 6-hydroxy-1H-indole-4-carboxylic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the formation of an intermediate hydrazone, followed by cyclization and subsequent functional group modifications . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.

Chemical Reactions Analysis

6-hydroxy-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dimethylformamide and catalysts like palladium. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-hydroxy-1H-indole-4-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

6-hydroxy-1H-indole-4-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

6-hydroxy-1H-indole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-5-3-7(9(12)13)6-1-2-10-8(6)4-5/h1-4,10-11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBOUYCBVGMBMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646341
Record name 6-Hydroxy-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-57-0
Record name 6-Hydroxy-1H-indole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxy-1H-indole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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